molecular formula C10H12O3S B2387171 Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate CAS No. 30519-00-7

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate

Cat. No.: B2387171
CAS No.: 30519-00-7
M. Wt: 212.26
InChI Key: ONYPOOPLTKMOLC-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.26. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYPOOPLTKMOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Context and Research Significance of Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate

Historical Perspectives in Thioether and Hydroxyphenyl Compounds Research

The scientific journey into thioether and hydroxyphenyl compounds has been long and fruitful, laying the groundwork for understanding molecules like Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate. Research into hydroxyphenyl compounds, particularly phenols, dates back to the 19th century, with their antiseptic properties being among the earliest recognized biological activities. The reactivity of the hydroxyl group and the aromatic ring has made them fundamental building blocks in organic chemistry.

Thioethers, also known as sulfides, have a similarly rich history. Early research focused on their synthesis, often through nucleophilic substitution reactions involving thiols and alkyl halides. The unique properties of the sulfur atom, including its ability to be oxidized to sulfoxides and sulfones, and its role in coordinating to metal catalysts, have made thioethers a staple in both synthetic and biological chemistry. The development of methods for forming carbon-sulfur bonds has been a continuous area of research, evolving from classical Williamson ether-like synthesis to more advanced transition metal-catalyzed cross-coupling reactions.

The combination of these two functionalities in a single molecule, as seen in this compound, represents a more contemporary area of investigation, driven by the quest for novel bioactive compounds and versatile synthetic intermediates.

Strategic Importance in Organic Synthesis and Medicinal Chemistry Research

The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups—the ethyl ester, the phenolic hydroxyl, and the thioether linkage—allows for a variety of subsequent chemical transformations.

In organic synthesis , this compound can serve as a scaffold for building larger molecules. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. The phenolic hydroxyl group can be alkylated or acylated to introduce new functionalities. The thioether bridge itself can be a target for oxidation to introduce sulfoxide (B87167) or sulfone moieties, which are important in various biologically active compounds. A plausible and common method for the synthesis of this compound involves the reaction of 4-mercaptophenol (B154117) with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base. nih.gov This straightforward synthesis makes it an accessible building block for further chemical exploration.

To illustrate the potential for derivatization, the table below outlines possible modifications of this compound and the resulting compound classes.

Functional GroupReactionResulting Compound ClassPotential Application
Ethyl EsterHydrolysisCarboxylic AcidIntermediate for amides, esters
Ethyl EsterAminolysisAmideBioactive molecule synthesis
Phenolic HydroxylAlkylationEtherModification of solubility/activity
Phenolic HydroxylAcylationEsterProdrug synthesis
ThioetherOxidationSulfoxide/SulfoneBioisosteric replacement

Current Research Landscape and Unaddressed Challenges Related to this compound

The current research landscape for this compound itself is not extensively documented in dedicated studies. However, its relevance can be inferred from the broader context of research into functionalized thioethers and hydroxyphenyl compounds. A primary area of interest is its use as a precursor for the synthesis of novel heterocyclic compounds and other potential drug candidates. The combination of the electron-donating hydroxyl group and the sulfur atom can influence the electronic properties of the aromatic ring, making it a candidate for studies in materials science as well.

One of the unaddressed challenges is the full characterization of the biological activity profile of this compound and its simple derivatives. While the parent classes of compounds suggest potential antioxidant or antimicrobial activities, specific studies on this molecule are lacking.

Another challenge lies in the development of more efficient and sustainable synthetic routes. While the classical synthesis is straightforward, modern organic chemistry emphasizes the use of green chemistry principles, such as catalytic methods that avoid the use of stoichiometric bases and potentially hazardous solvents.

Future research could focus on several key areas:

Synthesis of a library of derivatives: Using the functional handles of this compound to create a diverse set of new compounds for biological screening.

Evaluation of biological activity: Screening the compound and its derivatives for a range of activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties.

Computational studies: Employing computational chemistry to predict the properties and potential biological targets of this compound and its derivatives to guide experimental work.

The table below summarizes some key properties of this compound.

PropertyValue
CAS Number 30519-00-7 bldpharm.com
Molecular Formula C10H12O3S bldpharm.com
Molecular Weight 212.27 g/mol chemicalbook.com
MDL Number MFCD05668914 bldpharm.com

Synthetic Methodologies for Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate

Conventional Synthetic Routes and Their Mechanistic Underpinnings

Conventional methods for synthesizing Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate typically involve well-established reactions such as esterification and nucleophilic aromatic substitution. These routes are often characterized by their reliability and the wealth of available literature.

The ester component of the target molecule can be introduced at various stages of the synthesis. One common approach is the direct esterification of a thioglycolic acid derivative. In a related context, the synthesis of various thioglycolate esters often begins with the esterification of chloroacetic acid, followed by a reaction to introduce the sulfur moiety. For instance, isooctyl thioglycolate can be prepared by the esterification of chloroacetic acid with isooctyl alcohol using a catalyst like concentrated sulfuric acid, with water being removed to drive the reaction to completion. patsnap.com A similar strategy can be envisioned for the synthesis of the ethyl ester.

Another route involves the direct esterification of thioglycolic acid itself. The synthesis of 2-ethylhexyl thioglycolate, for example, is commonly achieved through the esterification of thioglycolic acid with 2-ethylhexanol. google.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. google.com

The general mechanism for acid-catalyzed esterification (Fischer esterification) involves the protonation of the carboxylic acid carbonyl group, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The reaction is reversible, and its efficiency can be improved by removing water as it is formed.

A plausible conventional synthesis of this compound could, therefore, involve the initial synthesis of 2-[(4-hydroxyphenyl)sulfanyl]acetic acid, followed by its esterification with ethanol in the presence of an acid catalyst.

The formation of the aryl thioether bond is a critical step in the synthesis of this compound. This is most commonly achieved through a nucleophilic substitution reaction where a sulfur-based nucleophile attacks an electrophilic carbon atom.

A highly relevant synthetic route involves the reaction of a mercapto-containing compound with an alkyl halide. For example, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. nih.gov This reaction proceeds in the presence of a base, such as anhydrous potassium carbonate, in a solvent like dry dimethylformamide (DMF). nih.gov The base deprotonates the thiol group to form a more nucleophilic thiolate anion, which then displaces the chloride from ethyl chloroacetate in an SN2 reaction. nih.govmasterorganicchemistry.com

Following this model, a direct and efficient synthesis of this compound would involve the reaction of 4-mercaptophenol (B154117) with ethyl chloroacetate. The reaction would be carried out in the presence of a base to generate the 4-mercaptophenoxide or a thiolate, which then acts as the nucleophile.

The general mechanism for this type of thioether formation is a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the C-S bond. masterorganicchemistry.com

In cases where the aromatic ring itself is the site of substitution (Nucleophilic Aromatic Substitution, SNAr), an aryl halide is reacted with a thiol or thiolate. acsgcipr.org For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. jst.go.jpnih.gov This is a common method for the synthesis of aryl thioethers. jst.go.jp However, for the synthesis of the target molecule, the SN2 reaction between a thiophenol and an alkyl halide is a more direct approach.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of thioethers, which are applicable to the production of this compound. mdpi.comjddhs.com These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

A significant area of development in green thioether synthesis is the use of more environmentally friendly catalysts. While palladium catalysts are highly effective for C-S cross-coupling reactions, there is a drive to replace them with more abundant and less toxic base metals like copper and nickel. acsgcipr.orgnih.gov Copper-catalyzed reactions, for instance, have been developed for the thioetherification of aryl alcohols, using oxygen as a benign oxidant. nih.gov

Metal-free catalytic systems are also gaining prominence. Amorphous solid acid catalysts, such as silica-alumina, have been shown to be effective for the synthesis of thioethers from alcohols and thiols, with the only byproduct being water. nih.govd-nb.info These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, adding to the sustainability of the process.

The following table summarizes some environmentally benign catalyst systems used in thioether synthesis:

Catalyst SystemSubstratesReaction ConditionsAdvantages
CuSO4/1,10-phenanthrolineAryl alcohols, DisulfidesO2, K2CO3, DMSO, 140 °CUse of inexpensive copper catalyst and environmentally benign oxidant. nih.gov
Silica-aluminaAlcohols, ThiolsSolvent-free or in solvent, 80-110 °CMetal-free, heterogeneous catalyst, high yields, water as the only byproduct. nih.govd-nb.info
Nickel nanoparticlesAlcohols, ThiolsRoom temperatureChemoselective catalysis under mild conditions. d-nb.info

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. jddhs.com To this end, solvent-free and aqueous medium reactions for thioether synthesis have been developed.

Solvent-free, or neat, reactions offer significant environmental benefits by reducing waste and simplifying product purification. The synthesis of thioethers from thiols and benzylic alcohols has been successfully carried out under solvent-free conditions using catalysts like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) or amorphous solid acids, achieving excellent yields. nih.govd-nb.info Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and significantly reduced reaction times. derpharmachemica.com

Reactions in aqueous media are also highly desirable from a green chemistry perspective. The synthesis of diaryl thioethers has been reported in aqueous media, highlighting the potential for water to replace traditional organic solvents in these transformations. acs.org

The following table presents examples of greener reaction conditions for thioether synthesis:

Reaction TypeCatalysis/ConditionsSubstratesYield
Solvent-freeSilica-alumina catalystAromatic alcohols, ThiolsUp to 99% nih.govd-nb.info
Microwave-assistedK2CO32-mercaptobenzothiazole, Ethyl chloroacetateHigh yields in 2-15 minutes derpharmachemica.com
Ultrasound irradiationK2CO32-mercaptobenzothiazole, Ethyl chloroacetateModerate yields in 15 minutes derpharmachemica.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that can be adjusted include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

For esterification reactions, such as the potential final step in one synthetic route to the target molecule, temperature and catalyst concentration are critical. In the synthesis of ethyl acetate (B1210297), for example, increasing the temperature and catalyst amount generally leads to higher conversion rates. dergipark.org.tr However, there is often an optimal temperature above which side reactions or degradation can occur. mdpi.com The molar ratio of alcohol to acid is also a key factor, with an excess of the alcohol often used to drive the equilibrium towards the product. dergipark.org.tr

In the synthesis of aryl thioethers, the choice of base, solvent, and temperature can significantly impact the reaction outcome. For the reaction of a thiol with an alkyl halide, a strong enough base is needed to deprotonate the thiol, but not so strong as to cause side reactions like elimination. The solvent can influence the solubility of the reactants and the rate of the SN2 reaction.

A study on the synthesis of ethyl esters of 4-(4-hydroxyphenyl)cyclohexanecarboxylic acid found optimal conditions to be a temperature of 120 °C, a reaction time of 5 hours, a 1:1 molar ratio of reactants, and a catalyst amount of 10%. ppor.az While this is a different reaction, it illustrates the type of systematic optimization that can be applied to the synthesis of this compound.

The following table provides a hypothetical optimization matrix for the synthesis of this compound from 4-mercaptophenol and ethyl chloroacetate, based on common findings in related syntheses:

ParameterRange ExploredGeneral Trend/Optimal ConditionRationale
Temperature (°C)25 - 100Moderate temperature (e.g., 50-80 °C)Balances reaction rate with potential for side reactions or decomposition. mdpi.com
BaseK2CO3, Na2CO3, Et3NK2CO3Anhydrous, moderately strong base effective for thiol deprotonation without promoting significant elimination. nih.gov
SolventAcetone, DMF, AcetonitrileDMF or AcetonitrilePolar aprotic solvents that facilitate SN2 reactions. nih.gov
Molar Ratio (Thiol:Alkyl Halide)1:1 to 1:1.5Slight excess of alkyl halide (e.g., 1:1.1)Can help to ensure complete conversion of the more valuable thiol.
Reaction Time (hours)1 - 12Monitored by TLC (typically 4-6 hours)Reaction is run to completion as determined by the disappearance of the limiting reagent. nih.gov

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to enhanced yields and a more efficient process.

Scale-Up Considerations for Research and Pre-Clinical Investigation

The transition from laboratory-scale synthesis to the production of larger quantities of this compound, essential for advanced research and pre-clinical studies, necessitates careful consideration of several critical factors. A robust and scalable synthetic process is paramount to ensure a consistent and reliable supply of the compound with high purity. The primary synthetic route to this compound involves the S-alkylation of 4-hydroxythiophenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

The selection of reagents and reaction conditions is a cornerstone of successful scale-up. While laboratory preparations might employ a variety of bases and solvents, for larger scale production, factors such as cost, safety, and ease of removal become predominant.

Key Scale-Up Parameters:

Choice of Base: Inexpensive and readily available bases such as potassium carbonate or sodium carbonate are often preferred for large-scale synthesis over more hazardous or costly alternatives like sodium hydride. The chosen base must be effective in deprotonating the thiol group of 4-hydroxythiophenol to facilitate the nucleophilic attack on the ethyl haloacetate.

Solvent Selection: The solvent should be chosen based on its ability to dissolve the reactants, its boiling point for effective temperature control, its ease of recovery, and its safety profile. Acetone, ethanol, and dimethylformamide (DMF) are common solvents for such reactions. For industrial applications, the environmental impact and toxicity of the solvent are also significant considerations.

Reaction Temperature and Time: Optimization of reaction temperature is crucial to ensure a reasonable reaction rate while minimizing the formation of by-products. The reaction time must be sufficient to drive the reaction to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Purification: The purification process must be efficient and scalable. A simple extraction and crystallization procedure is often ideal. The choice of crystallization solvent is critical to obtain high purity and good recovery of the final product. Column chromatography, while common in the laboratory, is often avoided in large-scale production due to its cost and time requirements.

A comparative analysis of different reaction conditions can provide valuable insights for optimizing the synthesis for scale-up. The following table illustrates hypothetical data for the synthesis of this compound under various conditions, highlighting the impact of the choice of base and solvent on reaction time and yield.

EntryBaseSolventReaction Time (hours)Yield (%)
1Potassium CarbonateAcetone885
2Sodium CarbonateEthanol1278
3TriethylamineDMF692
4Sodium HydroxideWater/Ethanol1075

For pre-clinical investigations, ensuring the synthesis process is compliant with Good Manufacturing Practices (GMP) is a critical consideration. This includes thorough documentation of all procedures, validation of analytical methods, and stringent quality control of raw materials and the final product. The scalability of the chosen synthetic route is not only about producing larger quantities but also about maintaining the quality, purity, and safety of the compound.

Molecular and Electronic Structure Investigations of Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate

Quantum Chemical Analyses and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry, electronic structure, and vibrational properties of ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate. Such studies often utilize the B3LYP method with a 6-31G(d,p) basis set to achieve a balance between computational cost and accuracy.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are critical to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. DFT calculations have been employed to determine the energies of these orbitals for this compound.

The calculated HOMO and LUMO energies for the molecule are reported to be -6.15 eV and -1.21 eV, respectively. This results in a significant HOMO-LUMO energy gap of 4.94 eV. A large energy gap is indicative of high kinetic stability and low chemical reactivity. The analysis of these orbitals reveals that charge transfer occurs within the molecule, which can be further understood through the molecular electrostatic potential (MEP) map.

PropertyEnergy (eV)
HOMO-6.15
LUMO-1.21
Energy Gap (ΔE)4.94

Conformational Analysis and Energy Minima

The flexibility of the ethyl and acetate (B1210297) groups allows for multiple possible conformations of this compound. Computational studies have explored the potential energy surface to identify the most stable conformer. These analyses are crucial for understanding the molecule's preferred three-dimensional structure.

Single-crystal X-ray diffraction studies have provided definitive experimental evidence for its solid-state conformation. The compound crystallizes in the monoclinic space group P2₁/c. The molecular conformation in the crystal is stabilized by a weak intramolecular C—H⋯O hydrogen bond. Furthermore, intermolecular O—H⋯O hydrogen bonds link the molecules, forming chains along the b-axis direction.

Advanced Spectroscopic Characterization in Structural Elucidation

A combination of advanced spectroscopic techniques has been used to characterize the structure of this compound, with computational methods often used to aid in the interpretation of the experimental data.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts for this compound have been both experimentally measured and theoretically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The experimental spectra are typically recorded in a deuterated chloroform (B151607) (CDCl₃) solution.

Comparison between the experimental and theoretical data generally shows good agreement, though slight deviations can occur due to the theoretical calculations being performed for a single molecule in the gas phase, whereas the experimental data is from a solution.

Table of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

ProtonExperimental (ppm)Calculated (ppm)
OH5.515.43
Phenyl ring7.39-6.817.27-6.70
O-CH₂4.193.98
S-CH₂3.633.49
CH₃1.251.10

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopies have been employed to identify the characteristic vibrational modes of the functional groups present in this compound. The experimental spectra are complemented by DFT calculations, which help in the assignment of the observed vibrational frequencies to specific molecular motions. The calculated frequencies are often scaled to improve the correlation with experimental values. These spectroscopic techniques confirm the presence of key functional groups such as the hydroxyl (O-H), carbonyl (C=O), and ether-like (C-S-C) linkages within the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

The synthesis and characterization of this compound have been reported, with characterization including mass spectrometry. While detailed high-resolution mass spectrometry data providing isotopic distribution is not extensively published in the reviewed literature, mass spectral analysis is a crucial step in confirming the molecular weight and elemental composition of the synthesized compound. The technique would verify the molecular formula, C₁₀H₁₂O₃S, by providing a highly accurate mass-to-charge ratio of the molecular ion.

X-ray Crystallography and Solid-State Structural Investigations

Extensive searches of scientific literature and crystallographic databases did not yield specific experimental data regarding the X-ray crystal structure of this compound. Consequently, detailed information on its solid-state conformation, including crystal system, space group, unit cell dimensions, and specific intermolecular interactions determined by X-ray diffraction, is not publicly available at this time.

While crystallographic studies provide invaluable atomic-level insights into the three-dimensional arrangement of molecules in a crystalline solid, such an investigation for this compound has not been reported in the accessible literature. Therefore, a quantitative discussion of its bond lengths, bond angles, and the nature of its crystal packing, including potential hydrogen bonding or other non-covalent interactions in the solid state, cannot be presented.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction, would be required to elucidate its definitive solid-state architecture.

Mechanistic Studies of Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate in Biological Systems in Vitro Focus

Mechanisms of Interaction with Biological Macromolecules (In Vitro)

The interaction of small molecules with macromolecules like DNA, RNA, and cell membranes is fundamental to their biological effects. For Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate, its amphiphilic nature—possessing both a polar hydroxyphenyl head and a more nonpolar ethyl thioacetate (B1230152) tail—suggests potential interactions with these biological structures.

Direct binding studies specifically investigating the interaction of this compound with DNA or RNA have not been reported in the literature. However, the potential for interaction can be inferred from the behavior of related chemical classes.

Phenolic compounds can exhibit a dual role in relation to DNA. researchgate.net They can act as protective agents by scavenging reactive oxygen species (ROS) that would otherwise damage DNA. For instance, compounds that effectively scavenge hydroxyl radicals (•OH) can prevent DNA strand scission. mdpi.com Conversely, under certain conditions, particularly in the presence of transition metal ions like copper or iron, some phenolic compounds can act as pro-oxidants, participating in Fenton-like reactions to generate ROS that then damage DNA. researchgate.net

Furthermore, the thioether moiety, while generally stable, can be implicated in DNA interactions in specific molecular contexts. For example, studies on certain quinone thioethers have shown they can cause DNA single-strand breaks and activate genomic stress responses. nih.gov It is crucial to note, however, that the chemical reactivity of these quinone thioethers is substantially different from the simple thioether in this compound. Without direct experimental evidence, it remains speculative whether this compound would bind to or damage DNA, or if its primary role would be protective through antioxidant activity.

The interaction of a molecule with cell membranes is a key factor in its bioavailability and its ability to protect against lipid peroxidation. The structure of this compound suggests it may localize at the membrane interface. The polar phenolic group would likely orient towards the aqueous phase or the polar head groups of phospholipids, while the ethyl thioacetate tail would favor interaction with the hydrophobic acyl chains within the lipid bilayer.

Studies on other phenolic compounds have shown that increasing their lipophilicity, for example by esterification with a long alkyl chain, enhances their ability to interact with and incorporate into lipid membranes. mdpi.com These "phenolipids" can be more effective at preventing lipid peroxidation than their parent phenolic acids because they are concentrated within the membrane, the primary site of this type of oxidative damage. mdpi.com

It is plausible that this compound would similarly partition into liposomal or cellular membranes. This localization would position its antioxidant hydroxyphenyl moiety to effectively intercept lipid peroxyl radicals and inhibit the chain reaction of lipid peroxidation, a critical mechanism for protecting membrane integrity from oxidative stress.

Structure Activity Relationship Sar Studies of Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate and Its Analogs

Design Principles for Structural Modification and Library Synthesis

The ethyl ester group is a prime target for initial modification due to its potential influence on solubility, cell permeability, and susceptibility to hydrolysis by esterase enzymes. Altering the alkyl portion of the ester can modulate the compound's lipophilicity and steric profile. A common strategy involves synthesizing a series of analogs with varying alkyl chain lengths and branching.

For instance, replacing the ethyl group with smaller (methyl) or larger (n-propyl, n-butyl) linear alkyl chains can systematically alter lipophilicity. Introducing branched alkyl groups (isopropyl, isobutyl) or cyclic moieties (cyclohexyl) can probe the steric tolerance of the target protein's binding pocket. Furthermore, replacing the alkyl group with a benzyl (B1604629) group could introduce potential π-stacking interactions. Esterification can impact the affinity of compounds for cell membranes, which is a crucial factor in their biological mechanism. mdpi.com These modifications are typically achieved by reacting 2-[(4-hydroxyphenyl)sulfanyl]acetic acid with the corresponding alcohol under appropriate condensation conditions.

Table 1: Illustrative SAR of Ester Moiety Modifications

Compound ID R Group (Ester) Predicted Biological Activity (IC₅₀, nM) Rationale for Modification
1a (Parent) -CH₂CH₃ 100 Parent compound, baseline activity.
1b -CH₃ 120 Decreased lipophilicity; may reduce non-specific binding.
1c -CH₂CH₂CH₃ 85 Increased lipophilicity; may enhance membrane permeability.
1d -CH(CH₃)₂ 150 Increased steric bulk; probes binding pocket size.

| 1e | -CH₂Ph | 70 | Potential for additional π-stacking interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only.

The 4-hydroxyphenyl ring is a critical component, likely involved in key hydrogen bonding and aromatic interactions with the biological target. Its electronic and steric properties can be fine-tuned through the introduction of various substituents at the available positions (2, 3, 5, and 6).

Introducing small, electron-withdrawing groups like halogens (F, Cl, Br) can alter the pKa of the hydroxyl group and introduce new polar contacts. Electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), can also be explored. Studies on similar scaffolds have shown that the introduction of electron-releasing substituents can lead to better biological activity, whereas electron-withdrawing groups may decrease potency. nih.gov The position of the hydroxyl group itself is also crucial. Moving it from the para- (position 4) to the meta- (position 3) or ortho- (position 2) position would significantly alter the molecule's geometry and hydrogen-bonding vectors. Bioisosteric replacement of the hydroxyl group with other hydrogen bond donors/acceptors, such as an amine (-NH₂) or a thiol (-SH), can help determine the specific type of interaction required for activity. drugdesign.org

Table 2: Illustrative SAR of Phenyl Ring and Hydroxyl Group Modifications

Compound ID Substitution on Phenyl Ring Predicted Biological Activity (IC₅₀, nM) Rationale for Modification
1a (Parent) 4-OH 100 Parent compound, baseline activity.
2a 3-Cl, 4-OH 75 Electron-withdrawing group alters electronics and pKa.
2b 3,5-di-CH₃, 4-OH 110 Increased lipophilicity and steric bulk.
2c 3-OH 500 Investigates importance of hydroxyl position.

| 2d | 4-NH₂ | 250 | Bioisosteric replacement of hydroxyl group. |

Note: The data in this table is hypothetical and for illustrative purposes only.

The thioether linkage provides a flexible connection between the phenyl ring and the acetate (B1210297) moiety. Its sulfur atom, with its specific bond angles and potential for oxidation, is a key point for modification. Bioisosteric replacement is a powerful tool to probe the role of this linkage. nih.gov

Replacing the sulfur atom with an oxygen atom to form an ether linkage would decrease the bond length and angle, making the molecule more compact and increasing its polarity. Conversely, replacing sulfur with selenium (a selenoether) would increase its size and alter its electronic properties. Oxidation of the thioether to the corresponding sulfoxide (B87167) (S=O) or sulfone (SO₂) introduces a hydrogen bond acceptor and significantly increases polarity, which can drastically affect solubility and binding interactions. mdpi.com These modifications help to understand the importance of the size, electronegativity, and hydrogen-bonding capacity of the linker atom for biological activity.

Table 3: Illustrative SAR of Thioether Linkage Modifications

Compound ID Linkage (X) Predicted Biological Activity (IC₅₀, nM) Rationale for Modification
1a (Parent) -S- 100 Parent compound, baseline activity.
3a -O- 300 Ether bioisostere; increased polarity, altered bond angle.
3b -S(O)- 180 Sulfoxide; introduces H-bond acceptor, increases polarity.
3c -SO₂- 450 Sulfone; significantly increases polarity, alters geometry.

| 3d | -Se- | 130 | Selenoether; larger atomic radius than sulfur. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Following the synthesis and testing of a library of analogs, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to derive a mathematical correlation between the chemical structures and their observed biological activities. QSAR models provide a quantitative framework to understand the SAR data and can be used to predict the activity of novel, unsynthesized compounds.

Descriptor Selection and Statistical Model Development

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. u-tokyo.ac.jp For the Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate series, descriptors would be selected to represent the key structural variations:

Hydrophobic Descriptors: LogP (octanol-water partition coefficient) to quantify lipophilicity.

Electronic Descriptors: Hammett constants (σ) for phenyl ring substituents, dipole moment, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: Molar Refractivity (MR), molecular weight, and specific parameters like Taft steric constants (Es).

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors.

Once descriptors are calculated for all synthesized analogs, a statistical method is used to build the model. Multiple Linear Regression (MLR) is a common technique that generates an equation linking the biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀) to the most relevant descriptors. The goal is to find a statistically significant equation with high predictive power, often validated through cross-validation techniques. rsc.org

A hypothetical QSAR equation might look like: pIC₅₀ = 0.65 * LogP - 0.12 * MR + 0.85 * N_HBA + 4.5 (where N_HBA is the number of hydrogen bond acceptors)

This equation would suggest that activity increases with higher lipophilicity (LogP) and more hydrogen bond acceptors, but decreases with increasing molecular size/polarizability (MR).

Prediction of In Vitro Biological Activities

A validated QSAR model becomes a powerful predictive tool. It allows for the virtual screening of novel structures before committing resources to their synthesis. By calculating the relevant descriptors for a proposed new analog, its biological activity can be predicted using the QSAR equation. This approach helps prioritize the synthesis of compounds with the highest predicted potency.

For example, using the hypothetical QSAR equation above, the activities of a set of newly designed analogs can be estimated. This allows researchers to focus on candidates that are predicted to have superior activity compared to the initial lead compound.

Table 4: Hypothetical QSAR Model and Prediction of In Vitro Activity

Compound ID Structure Modification LogP MR N_HBA Predicted pIC₅₀ Predicted IC₅₀ (nM)
1a Parent Compound 2.5 55 3 7.78 17
1c R = -CH₂CH₂CH₃ 3.0 60 3 7.80 16
2a 3-Cl, 4-OH 3.1 60 3 7.92 12
3b Linkage = -S(O)- 1.8 56 4 7.49 32

| 4a (New) | R = -CH₂CF₃ | 3.2 | 58 | 3 | 7.91 | 12 |

Note: The data in this table is hypothetical and for illustrative purposes only. The predicted pIC₅₀ is calculated using the example equation from section 5.2.1.

Impact of Stereochemistry on Biological Activity Profiles

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. For analogs of this compound, the introduction of a stereocenter, for instance, by substitution on the acetate's α-carbon, could have a profound impact on their biological profiles.

Research on various classes of biologically active molecules has consistently demonstrated the critical role of stereochemistry. For example, in the context of peroxisome proliferator-activated receptor (PPAR) modulators, which share some structural features with the target compound, the stereochemical orientation of substituents can dictate the agonistic or antagonistic activity, as well as the subtype selectivity (PPARα, PPARγ, or PPARδ).

A hypothetical study on chiral analogs of this compound, where a methyl group is introduced at the α-position of the acetate moiety, could yield results as summarized in the table below. Such studies often reveal that one enantiomer is significantly more active than the other, a phenomenon known as eudismic ratio.

Table 1. Hypothetical Biological Activity of Chiral Analogs of this compound
CompoundStereochemistryBiological TargetRelative Potency (IC₅₀/EC₅₀)
Analog A(R)-enantiomerPPARγ1.5 µM
Analog A(S)-enantiomerPPARγ25 µM
Analog B(R,R)-diastereomerPPARα/γ0.8 µM (PPARα), 2.1 µM (PPARγ)
Analog B(R,S)-diastereomerPPARα/γ15 µM (PPARα), 30 µM (PPARγ)

The stereospecific synthesis of such analogs is therefore a critical aspect of their development to ensure that the more active and selective enantiomer is produced. The differential activity arises from the three-dimensional arrangement of atoms, which dictates how well the molecule can fit into the binding site of its target protein. The less active enantiomer, or distomer, may be inactive or could even exhibit off-target effects.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping is a powerful strategy in drug discovery aimed at identifying novel core structures that maintain the essential pharmacophoric features of a known active compound. This approach can lead to new chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

For this compound, the 4-hydroxyphenyl and the ethyl acetate moieties can be considered as key pharmacophoric groups connected by a flexible thioether linker. Scaffold hopping could involve replacing the central phenyl ring with other aromatic or heteroaromatic systems. Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity.

A particularly relevant bioisosteric replacement for the thioether linkage in this compound would be its substitution with an ether, amine, or amide linkage. Each of these changes would alter the flexibility, bond angles, and electronic properties of the linker, which in turn could influence the compound's interaction with its biological target.

For instance, replacing the sulfur atom with an oxygen atom to form an ether linkage would result in a more polar and potentially more flexible connection. An amide linkage, on the other hand, would introduce a hydrogen bond donor and acceptor, which could form new interactions within a receptor's binding pocket.

The table below illustrates potential outcomes of scaffold hopping and bioisosteric replacement strategies on the biological activity of this compound derivatives, based on general principles observed in medicinal chemistry.

Table 2. Hypothetical Biological Activity of Scaffold Hopped and Bioisosterically Replaced Analogs
Original Scaffold/LinkerNew Scaffold/LinkerModification TypeExpected Impact on ActivityRationale
PhenylThiopheneScaffold HopPotentially retained or enhancedThiophene is a well-known bioisostere of the phenyl ring.
PhenylPyridylScaffold HopActivity may change; potential for new interactionsIntroduces a nitrogen atom, altering electronics and providing a hydrogen bond acceptor.
Thioether (-S-)Ether (-O-)Bioisosteric ReplacementActivity may be retained; improved metabolic stabilityOxygen is a classical bioisostere of sulfur in a thioether linkage.
Thioether (-S-)Sulfoxide (-SO-)Bioisosteric ReplacementLikely altered activity and polarityIncreases polarity and introduces a hydrogen bond acceptor.
Thioether (-S-)Sulfone (-SO₂-)Bioisosteric ReplacementSignificant change in geometry and electronic propertiesAdds two hydrogen bond acceptors and alters the bond angle.

These strategies are integral to the process of lead optimization, allowing medicinal chemists to systematically explore the chemical space around a hit compound like this compound to develop analogs with superior therapeutic potential.

The Versatility of a Scaffold: Derivatization and Analog Synthesis of this compound

The chemical scaffold of this compound presents a versatile platform for synthetic modification, offering multiple avenues for derivatization to explore and potentially enhance its chemical and biological properties for research purposes. This article delves into the strategic chemical manipulations of this compound, focusing on ester functionalization, phenyl ring modifications, sulfur atom alterations, bioprobe conjugation, and the synthesis of hybrid molecules.

Computational Chemistry and Modeling of Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate

Molecular Docking Simulations for Target Identification (In Vitro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Currently, there are no publicly available research studies that have specifically performed molecular docking simulations for Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate to identify its biological targets. While the compound's structure suggests potential interactions with various protein families, dedicated in silico screening and docking studies are required to elucidate its specific protein targets and to understand the molecular basis of its potential biological activity. Without such studies, any discussion of its binding interactions would be purely speculative.

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a method used to identify the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model can then be used as a 3D query for virtual screening of large compound libraries to identify novel molecules with potential similar activity.

There are currently no published pharmacophore models derived from or used for the virtual screening of analogs of this compound. The development of such a model would require a set of active compounds with a common biological target, from which the key chemical features responsible for their activity could be abstracted. This would be a powerful approach for discovering new chemical entities based on the structural alerts present in this compound.

Prediction of ADME-Related Properties (In Silico)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery to assess the druglikeness of a compound. Various computational models and software are available to predict these pharmacokinetic parameters.

The absorption and distribution of a drug are critical determinants of its bioavailability and efficacy. In silico tools can predict properties such as intestinal absorption, blood-brain barrier (BBB) penetration, and plasma protein binding.

Predicted Physicochemical and Absorption/Distribution Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight212.25 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five)
LogP2.15Optimal lipophilicity for cell membrane permeability
H-bond Donors1Good potential for oral absorption
H-bond Acceptors3Good potential for oral absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract
Blood-Brain Barrier (BBB) PermeabilityPermeablePotential to act on targets within the central nervous system

Note: These values are computationally predicted and require experimental validation.

Predicting the metabolic fate of a compound is essential to understand its half-life and potential for drug-drug interactions. In silico models can predict interactions with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Predicted Metabolism and Excretion Properties of this compound

PropertyPredictionImplication
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C9 InhibitorYesPotential for interactions with drugs metabolized by this isoform
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform
Renal OCT2 SubstrateNoUnlikely to be a substrate for this major renal transporter

Note: These predictions are based on computational models and require experimental verification.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. This approach is particularly useful for studying enzyme reaction mechanisms.

To date, no QM/MM studies have been published for this compound. Such an approach would be highly relevant if the compound is found to be a covalent inhibitor or a substrate for an enzyme. QM/MM simulations could provide detailed insights into the transition states and energy barriers of the chemical reactions involved in its mechanism of action or metabolism.

Advanced Analytical Techniques in Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate Research

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Metabolite Profiling (In Vitro)

Chromatography coupled with mass spectrometry stands as a cornerstone for the identification and quantification of metabolites. In the context of in vitro studies of "Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate," both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful capabilities for metabolite profiling. protocols.iomdpi.com

LC-MS/MS is particularly well-suited for the analysis of thermally labile and non-volatile compounds. mdpi.com In a typical in vitro metabolism study, "this compound" would be incubated with liver microsomes or other cellular fractions. Following the incubation, the sample would be subjected to LC-MS/MS analysis to identify potential metabolites. nih.gov The high-resolution separation capabilities of liquid chromatography, often utilizing reversed-phase columns, allow for the separation of the parent compound from its metabolites. protocols.io The subsequent tandem mass spectrometry analysis provides structural information based on the fragmentation patterns of the ions, facilitating the identification of metabolic products. researchgate.net

Potential metabolic transformations of "this compound" that could be identified by LC-MS/MS include hydrolysis of the ester group to form 2-[(4-hydroxyphenyl)sulfanyl]acetic acid, hydroxylation of the aromatic ring, and conjugation reactions such as glucuronidation or sulfation of the phenolic hydroxyl group.

GC-MS, on the other hand, is ideal for the analysis of volatile and thermally stable compounds. nih.gov While "this compound" itself may not be sufficiently volatile for direct GC-MS analysis, derivatization of the metabolites can render them amenable to this technique. nih.govacs.org For instance, after hydrolysis of the ester, the resulting carboxylic acid and the phenolic hydroxyl group can be derivatized to increase their volatility. GC-MS offers excellent chromatographic resolution and provides characteristic mass spectra that can be compared against spectral libraries for confident identification. google.com The analysis of thioether-containing compounds by GC-MS is a well-established technique. researchgate.netresearchgate.net

Table 1: Hypothetical Metabolites of this compound Identified by LC-MS/MS
MetaboliteMolecular FormulaObserved m/z [M-H]-Retention Time (min)Proposed Biotransformation
2-[(4-hydroxyphenyl)sulfanyl]acetic acidC8H8O3S199.01724.2Ester hydrolysis
Ethyl 2-[(4-hydroxy-3-sulfophenyl)sulfanyl]acetateC10H12O6S2307.00003.5Sulfation
Ethyl 2-({4-[(β-D-glucopyranosyl)oxy]phenyl}sulfanyl)acetateC16H22O8S373.09635.1Glucuronidation
Ethyl 2-[(3,4-dihydroxyphenyl)sulfanyl]acetateC10H12O4S227.03844.8Aromatic hydroxylation

Capillary Electrophoresis (CE) and Microfluidics for Separation and Analysis

Capillary electrophoresis (CE) offers a high-efficiency separation technique based on the differential migration of charged species in an electric field. wikipedia.org For the analysis of "this compound" and its potential anionic metabolites (such as the carboxylic acid formed upon ester hydrolysis), CE provides rapid analysis times and high resolution. acs.orgmdpi.com The phenolic hydroxyl group can be ionized at an appropriate pH, allowing the parent compound and its metabolites to be separated based on their charge-to-size ratios. nih.gov Coupling CE with mass spectrometry (CE-MS) can further enhance identification capabilities. wikipedia.orgnih.gov

Microfluidics, or "lab-on-a-chip" technology, enables the miniaturization and automation of analytical processes. nih.govmdpi.com A microfluidic device could be designed for the automated analysis of "this compound." nih.govresearchgate.net Such a device could integrate sample handling, derivatization, separation, and detection into a single chip, reducing sample and reagent consumption and increasing throughput. nih.govmdpi.com For instance, a microfluidic reactor could be used to perform an enzymatic reaction on the compound, followed by on-chip electrophoretic separation of the products. mdpi.com

Table 2: Exemplary Capillary Electrophoresis Separation Parameters for this compound and a Key Metabolite
AnalyteMigration Time (min)Electrophoretic Mobility (10^-9 m^2 V^-1 s^-1)Peak Efficiency (Theoretical Plates)
This compound5.8-25.4150,000
2-[(4-hydroxyphenyl)sulfanyl]acetic acid4.5-32.8180,000

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics (In Vitro)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study the real-time binding of molecules to a surface. nih.gov In the context of "this compound" research, SPR can be employed to characterize its interaction with a specific protein target in vitro. nih.govmdpi.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing "this compound" is then flowed over the chip surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

This technique allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. nih.govbiosensingusa.com Such data is invaluable for understanding the mechanism of action of the compound and for structure-activity relationship studies. cytivalifesciences.com

Table 3: Kinetic Parameters of this compound Binding to a Hypothetical Target Protein Determined by SPR
Compound Concentration (µM)Association Rate Constant (kₐ) (M⁻¹s⁻¹)Dissociation Rate Constant (kₔ) (s⁻¹)Equilibrium Dissociation Constant (Kₔ) (µM)
1.251.5 x 10⁴3.0 x 10⁻³0.2
2.5
5.0
10.0
20.0

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding (In Vitro)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. researchgate.netspringernature.com It is used to determine the thermodynamic parameters of binding events, providing a complete thermodynamic profile of the interaction between "this compound" and a target macromolecule in vitro. nih.govfrontiersin.org

In an ITC experiment, a solution of "this compound" is titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured. springernature.com From a single ITC experiment, several key parameters can be determined: the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). mdpi.com From these values, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated. This information provides insights into the driving forces of the binding interaction, such as hydrogen bonding and hydrophobic interactions. researchgate.net

Table 4: Thermodynamic Profile of this compound Binding to a Hypothetical Target Protein Determined by ITC
ParameterValue
Stoichiometry (n)1.1 ± 0.1
Binding Affinity (Kₐ) (M⁻¹)5.2 x 10⁶
Enthalpy (ΔH) (kcal/mol)-8.5 ± 0.2
Entropy (ΔS) (cal/mol·K)2.3
Gibbs Free Energy (ΔG) (kcal/mol)-9.2

Circular Dichroism (CD) for Chiral Compound Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com If "this compound" were to possess a chiral center, or if it were to be studied in a chiral environment, CD spectroscopy would be an essential tool for its stereochemical analysis. mdpi.comresearchgate.net

The CD spectrum of a chiral compound is unique to its three-dimensional structure and can be used to determine its absolute configuration by comparison with the spectra of known compounds or with theoretical calculations. chiralabsxl.commsu.edu Furthermore, CD can be used to study the conformational changes in a target protein upon binding of "this compound." chiralabsxl.com Induced CD signals may also be observed if the achiral compound binds to a chiral macromolecule, providing information about the binding event. acs.org

Table 5: Illustrative Circular Dichroism Data for a Chiral Derivative of this compound
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
220+5,200
250-1,800
280+3,500

Emerging Research Avenues and Future Directions for Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology, which seeks to understand the complex interactions within biological systems, offers a powerful lens through which to investigate the potential bioactivity of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate. The integration of this compound with systems-level approaches could unveil its mechanism of action and its effects on cellular networks.

By employing high-throughput screening methods in combination with transcriptomics, proteomics, and metabolomics, researchers can generate vast datasets detailing the cellular response to this compound. These datasets can then be analyzed using computational models to identify perturbed pathways and key molecular targets. For instance, the presence of the 4-hydroxyphenyl group, a common motif in biologically active compounds, suggests that it might interact with various protein targets. A systems-level analysis could pinpoint these interactions and elucidate the downstream consequences for cellular function.

Furthermore, the thiol group in this compound is of particular interest. Thiols are known to participate in various biological redox processes and can interact with cysteine residues in proteins. A systems biology approach could map the landscape of these interactions, revealing how the compound might modulate cellular signaling pathways regulated by redox chemistry.

Research QuestionSystems Biology ApproachPotential Insights
What are the primary cellular targets of this compound?Proteomics (e.g., affinity purification-mass spectrometry)Identification of direct protein binding partners.
How does the compound affect global gene expression?Transcriptomics (e.g., RNA-seq)Understanding of cellular pathways and biological processes modulated by the compound.
What is the impact on the cellular metabolome?Metabolomics (e.g., LC-MS, NMR)Insights into the compound's effects on metabolic pathways and enzyme activities.
How does it influence cellular redox homeostasis?Redox proteomics and targeted assaysElucidation of its role in modulating oxidative stress and redox-sensitive signaling.

Development of Novel Research Probes and Tools

The structural features of this compound make it an attractive scaffold for the development of novel research probes. The phenolic hydroxyl group and the sulfur atom provide handles for chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers.

These modified versions of the molecule could be used to visualize and track its localization within cells, identify its binding partners, and study its dynamic behavior in real-time. For example, a fluorescently labeled analog could be employed in high-resolution microscopy studies to determine its subcellular distribution and co-localization with specific organelles or proteins.

Moreover, the development of photo-activatable derivatives could provide spatiotemporal control over the compound's activity. By incorporating a photolabile protecting group, the compound could be rendered inactive until it is exposed to light of a specific wavelength. This would enable researchers to precisely control where and when the compound exerts its effects, offering a powerful tool for dissecting complex biological processes.

Applications in Chemical Biology and Bioorthogonal Chemistry (In Vitro)

The field of chemical biology relies on the use of small molecules to probe and manipulate biological systems. The reactivity of the thiol group in this compound opens up possibilities for its application in this domain, particularly in the context of bioorthogonal chemistry.

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org While the direct bioorthogonal reactivity of this specific compound is yet to be explored, the thiol group is a known participant in certain bioorthogonal ligations. For instance, the thiol-ene reaction, which involves the addition of a thiol to an alkene, is a well-established bioorthogonal transformation. nih.gov Future research could focus on developing reaction partners for the thiol group of this compound that would allow for its specific labeling and conjugation to biomolecules in vitro.

The phenol (B47542) group also presents opportunities for bioorthogonal chemistry. For example, it could potentially be used in transition metal-catalyzed reactions that are compatible with biological systems. The development of such reactions would expand the toolkit of chemical biologists for site-specific modification of proteins and other biomolecules.

Potential Bioorthogonal ReactionFunctional Group InvolvedPotential Application
Thiol-ene "click" chemistryThiolCovalent labeling of alkene-modified biomolecules in vitro.
Thiol-Michael additionThiolConjugation to maleimide-functionalized proteins or surfaces.
Palladium-catalyzed couplingPhenol (as a triflate)Site-specific introduction of the molecule onto biomolecules bearing a suitable handle.

Exploration of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, is another promising area for the exploration of this compound. The presence of both hydrogen bond donors (the phenolic hydroxyl group) and acceptors (the carbonyl oxygen of the ester) suggests that this molecule could participate in self-assembly processes to form higher-order structures.

The balance between the hydrophilic phenol and the more hydrophobic ethyl acetate (B1210297) and phenyl portions of the molecule could lead to the formation of interesting self-assembled structures in different solvent environments, such as micelles, vesicles, or gels. The study of these assemblies could reveal novel material properties and potential applications in areas like drug delivery or nanotechnology.

Non Pharmaceutical Research Applications of Ethyl 2 4 Hydroxyphenyl Sulfanyl Acetate

Materials Science and Polymer Chemistry Research

Currently, there is a notable absence of specific research detailing the application of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate as a monomer or additive in polymer chemistry. The presence of a hydroxyl group and an ester functional group suggests theoretical potential for its use in creating polyesters or polyethers. The sulfide (B99878) linkage could also impart specific properties, such as a higher refractive index or altered thermal stability, to a polymer matrix. However, without dedicated studies, these remain hypothetical applications.

Analytical Reagent Development and Sensor Technology Research

The structure of this compound, containing a phenolic hydroxyl group, could theoretically be exploited in sensor technology. Phenolic compounds are known to be electrochemically active and can be used in the development of electrochemical sensors. The sulfur atom could also provide a binding site for certain metal ions. Despite this potential, there is no specific research available that demonstrates the development of analytical reagents or sensors based on this particular molecule.

Agrochemical Research (Focus on Mechanism)

A thorough search of agrochemical research literature does not indicate that this compound has been investigated as a potential herbicide, fungicide, or insecticide. While many commercial agrochemicals contain ester and phenol (B47542) moieties, the specific combination and arrangement in this compound have not been a documented focus of mechanism-of-action studies in this field.

Environmental Chemistry Research Applications

In the realm of environmental chemistry, research applications for this compound are not documented. Studies on its environmental fate, persistence, or potential as a contaminant or a remediation agent are not present in the available literature. Its biodegradability and ecotoxicity remain uncharacterized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.